molecular formula C23H22O4 B1288132 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone CAS No. 937601-89-3

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone

Cat. No.: B1288132
CAS No.: 937601-89-3
M. Wt: 362.4 g/mol
InChI Key: KJIXZTJBQVHPPV-UHFFFAOYSA-N
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Description

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C23H22O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Chemistry and Anti-Inflammatory Activity

  • Singh et al. (2020) explored phenyl dimer compounds including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. They conducted crystal structure determinations and in vivo studies on anti-inflammatory activities, showing that some compounds exhibited moderate-to-intermediate anti-inflammatory effects (Singh, Dowarah, Tewari, & Geiger, 2020).

Degradation Mechanisms in Biochemistry

  • Kawai, Umezawa, & Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase. This study provides insights into biochemical processes relevant to lignin degradation and recycling (Kawai, Umezawa, & Higuchi, 1988).

Antimicrobial Activity of Derivatives

  • Dave et al. (2013) studied the synthesis of certain phenyl-ethanone derivatives and their antimicrobial activity against various bacterial species. This research contributes to understanding the potential use of such compounds in antimicrobial applications (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Molecular Design for Selective Extraction

  • Hayashita et al. (1999) conducted a study on the molecular design of acyclic polyether dicarboxylic acids for selective lead(II) extraction. The research provides a framework for the development of compounds for environmental remediation and selective metal extraction (Hayashita et al., 1999).

Copolymers and Chemical Synthesis

  • Kharas et al. (2013) investigated the synthesis of novel copolymers of styrene, including derivatives of ethyl 2-cyano-3-phenyl-2-propenoates. This study contributes to the field of polymer chemistry and materials science (Kharas et al., 2013).

Safety and Hazards

  • Hazard Statements : May cause skin, eye, and respiratory irritation (H302, H312, H332) .

For more detailed information, refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary targets of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

The mode of action of this compound is not well-documented. Given its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding and aromatic stacking. The benzyloxy and phenoxy groups could potentially interact with aromatic amino acids in protein targets .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving aromatic compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound has a molecular weight of 362.42 , which is within the range generally favorable for oral bioavailability.

Biochemical Analysis

Biochemical Properties

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes involved in these reactions, such as N-bromosuccinimide (NBS), which facilitates the formation of succinimidyl radicals

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the stability and function of proteins and enzymes, thereby impacting overall cell function . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions are facilitated by the compound’s ability to form stable intermediates and interact with specific enzymes, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical properties and interactions . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to free radical bromination and nucleophilic substitution The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for designing targeted therapies and studying its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s structure and post-translational modifications may direct it to specific compartments or organelles within the cell

Properties

IUPAC Name

1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIXZTJBQVHPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594782
Record name 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-89-3
Record name 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.